{2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid
Description
2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C19H22N2O7S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-[[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H22N2O7S/c1-26-14-4-3-12(9-15(14)27-2)5-7-20-18(25)13-6-8-29-19(13)21-16(22)10-28-11-17(23)24/h3-4,6,8-9H,5,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
CZTHZDMAPCHOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)COCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thienyl amine intermediate: This involves the reaction of 3,4-dimethoxyphenethylamine with a suitable thiophene derivative under controlled conditions.
Coupling reaction: The intermediate is then coupled with an appropriate acetic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.
Thiophene derivatives: Share the heterocyclic thiophene ring structure.
Acetic acid derivatives: Commonly used in the synthesis of various organic compounds.
Uniqueness
2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
